molecular formula C11H12N4O B2904481 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one CAS No. 2175978-58-0

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one

Cat. No.: B2904481
CAS No.: 2175978-58-0
M. Wt: 216.244
InChI Key: YCHBUWJBYCEGKH-UHFFFAOYSA-N
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Description

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with a methyl group and a 6-methylpyridin-2-ylamino group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable diketone and hydrazine hydrate can yield the pyrazinone ring.

    Substitution Reactions: The introduction of the 6-methylpyridin-2-ylamino group is achieved through nucleophilic substitution reactions. This involves reacting the pyrazinone core with 6-methylpyridin-2-amine under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazinone core with a 6-methylpyridin-2-ylamino group sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-methyl-3-[(6-methylpyridin-2-yl)amino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-3-5-9(13-8)14-10-11(16)15(2)7-6-12-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHBUWJBYCEGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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